1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine
Overview
Description
1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine, also known as DMTCP, is a synthetic compound that has been widely used in scientific research. DMTCP has been synthesized using various methods and has shown promising results in various applications.
Mechanism of Action
1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine acts as a fluorescent probe for the detection of zinc ions by binding to them and producing a fluorescent signal. It also acts as a ligand in the synthesis of metal complexes. In drug development, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated by cells. It has been reported to have no significant effects on the biochemical and physiological processes of cells.
Advantages and Limitations for Lab Experiments
1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine has several advantages in lab experiments such as its high yield in synthesis, low toxicity, and well-tolerated nature. However, its limitations include its limited solubility in water and the need for specialized equipment for its detection.
Future Directions
For the use of 1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine in scientific research include its application in the development of new drugs for the treatment of cancer and other diseases. It can also be used as a fluorescent probe for the detection of other metal ions. Further studies can be conducted to explore its potential in other areas of research such as nanotechnology and materials science.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. This compound has the potential to be a valuable tool in scientific research and its applications are expected to expand in the future.
Scientific Research Applications
1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine has been extensively used in scientific research as a fluorescent probe for the detection of zinc ions. It has also been used as a ligand in the synthesis of metal complexes. This compound has shown potential in the development of new drugs for the treatment of cancer and other diseases.
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-piperazin-1-yl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-19-13-4-3-11(9-14(13)20-2)12-10-21-15(17-12)18-7-5-16-6-8-18/h3-4,9-10,16H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACDFWAVJYJFLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N3CCNCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201232555 | |
Record name | 1-[4-(3,4-Dimethoxyphenyl)-2-thiazolyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201232555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
924861-70-1 | |
Record name | 1-[4-(3,4-Dimethoxyphenyl)-2-thiazolyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924861-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(3,4-Dimethoxyphenyl)-2-thiazolyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201232555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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